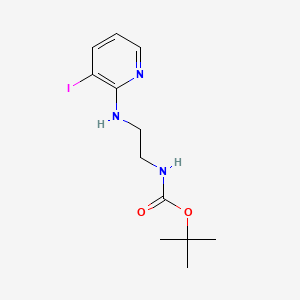
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is a chemical compound with the molecular formula C18H18INS It is a thiazolium salt, characterized by the presence of a thiazole ring substituted with phenyl, ethyl, and methyl groups, and an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide typically involves the reaction of 2-methyl-4,5-diphenylthiazole with ethyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or ethanol. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Addition reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4,5-Diphenyl-3-ethyl-2-methylthiazolium chloride when using chloride ions.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or its substituents.
Aplicaciones Científicas De Investigación
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolium salts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide involves its interaction with specific molecular targets. The thiazolium ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and proteins, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Diphenyl-2-methylthiazolium iodide
- 3-Ethyl-2-methylthiazolium iodide
- 4,5-Diphenylthiazolium iodide
Comparison
4,5-Diphenyl-3-ethyl-2-methylthiazolium iodide is unique due to the presence of both ethyl and methyl groups on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
97453-89-9 |
|---|---|
Fórmula molecular |
C18H18INS |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-4,5-diphenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C18H18NS.HI/c1-3-19-14(2)20-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
SBQUDTMUNCFHNJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(SC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)

![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)


![3-[[1-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]propanenitrile](/img/structure/B13412503.png)

![8-Chloro-6-(2-chlorophenyl)-1-ethenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13412509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

![2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol](/img/structure/B13412526.png)


